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Micropeptin 478A - 186368-49-0

Micropeptin 478A

Catalog Number: EVT-276225
CAS Number: 186368-49-0
Molecular Formula: C40H62ClN9O15S
Molecular Weight: 976.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Micropeptin 478A is a plasmin inhibitor isolated from the Cyanobacterium Microcystis aeruginosa.
Source and Classification

Micropeptin 478A is classified as a non-ribosomal peptide, synthesized through non-ribosomal peptide synthetase pathways. It is typically isolated from freshwater cyanobacterial blooms, especially those dominated by Microcystis species. The production of this compound is influenced by environmental factors such as nutrient availability and light conditions, which affect the metabolic pathways of the producing organisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of Micropeptin 478A involves complex enzymatic processes facilitated by non-ribosomal peptide synthetases. These enzymes are responsible for the stepwise assembly of amino acid building blocks into peptide chains without the involvement of ribosomes. The biosynthetic pathway includes:

  • Adenylation: Activation of amino acids.
  • Thiolation: Transfer of activated intermediates.
  • Condensation: Formation of peptide bonds.

Recent studies have employed advanced techniques such as liquid chromatography coupled with mass spectrometry to analyze the biosynthetic pathways and to isolate Micropeptin 478A from Microcystis aeruginosa cultures .

Molecular Structure Analysis

Structure and Data

Micropeptin 478A has a complex cyclic structure that includes several non-standard amino acids. The molecular formula has been determined through high-resolution mass spectrometry, providing insights into its exact mass and structural configuration. Key structural features include:

  • A cyclic backbone that enhances stability.
  • Specific functional groups that contribute to its biological activity.

The detailed structure can be elucidated through techniques such as nuclear magnetic resonance spectroscopy and tandem mass spectrometry, which provide information on the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Micropeptin 478A undergoes various chemical reactions that can be studied to understand its reactivity and interactions with biological targets. Key reactions include:

  • Hydrolysis: Breakdown in aqueous environments, which can affect its bioavailability.
  • Enzymatic modifications: Interaction with proteases or other enzymes that may alter its structure and function.

These reactions are critical for assessing the stability and efficacy of Micropeptin 478A in different conditions .

Mechanism of Action

Process and Data

The mechanism of action for Micropeptin 478A involves its interaction with specific biological targets, such as enzymes or receptors in cells. It has been shown to exhibit inhibitory activity against serine proteases, which are involved in various physiological processes. This inhibition can lead to:

  • Modulation of inflammatory responses.
  • Potential anticancer effects due to disruption of proteolytic pathways.

Studies have demonstrated that Micropeptin 478A can effectively inhibit enzyme activity at low concentrations, highlighting its potency as a bioactive compound .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Micropeptin 478A exhibits distinct physical and chemical properties that are essential for its functionality:

  • Solubility: Generally soluble in polar solvents, which facilitates its extraction from biological sources.
  • Stability: The cyclic structure provides enhanced resistance to degradation compared to linear peptides.

Analytical techniques such as high-performance liquid chromatography have been used to characterize these properties, providing insights into optimal storage conditions and potential formulations for scientific applications .

Applications

Scientific Uses

Micropeptin 478A has several promising applications in scientific research:

  • Pharmaceutical Development: Its inhibitory properties make it a candidate for drug development targeting protease-related diseases.
  • Biotechnology: Utilized in studies exploring enzyme inhibition mechanisms and potential therapeutic interventions.
  • Environmental Monitoring: As a marker for cyanobacterial blooms, it can aid in assessing water quality and ecosystem health.

The ongoing research into Micropeptin 478A underscores its significance as a natural product with potential therapeutic benefits, paving the way for future studies aimed at harnessing its bioactive properties .

Chemical Structure and Structural Characterization of Micropeptin 478A

Cyclic Hexapeptide Core Architecture

Micropeptin 478A features a compact cyclic depsipeptide scaffold characteristic of cyanobacterial protease inhibitors. Its 6-residue macrocyclic core is formed through a lactone bridge between the β-hydroxyl group of N-terminal L-threonine (Thr¹) and the C-terminal carboxyl group of D-allo-isoleucine (Ile⁶), creating a 19-membered ring system [1] [5]. This architectural motif imposes significant conformational restraint, enhancing target binding specificity. The peptide sequence is organized as Thr¹ - Arg² - {Ahp}³ - Ile⁴ - {Tyr(3-Cl,N-Me)}⁵ - Ile⁶, with Ahp representing the non-proteinogenic amino acid 3-amino-6-hydroxy-2-piperidone [1] [9]. The depsipeptide bond (ester linkage) between Thr¹ and Ile⁶ replaces the conventional peptide bond, conferring enhanced resistance to proteolytic degradation—a critical adaptation for its biological function in competitive microbial environments [6].

Table 1: Cyclic Core Structural Features

Structural ElementChemical DescriptionBiological Significance
Ring Size19-membered macrocycleConformational restraint for target specificity
Lactone BridgeEster bond between Thr1-OH and Ile6-COOHProtease resistance & conformational stability
Depsipeptide BondEster linkage replacing conventional amide bondEnhanced metabolic stability
Cyclization TopologyHead-to-tail macrocyclizationConstrains bioactive conformation

Non-Proteinogenic Amino Acid Composition

The structure incorporates two specialized non-canonical amino acids that define its bioactivity:

  • 3-Amino-6-hydroxy-2-piperidone (Ahp): Positioned at residue 3, this β-amino acid derivative forms a constrained six-membered heterocyclic ring. Ahp contributes critical hydrogen-bonding capabilities via its amine and carbonyl groups and influences backbone conformation through restricted rotation [5] [6]. Computational studies indicate the Ahp nitrogen participates in a key hydrogen bond with plasmin's catalytic serine residue [6].
  • 3-Chloro-N-methyltyrosine: Located at position 5, this doubly modified aromatic residue features N-methylation of the amide nitrogen and halogenation at the meta position of the phenolic ring. The chlorine atom significantly enhances hydrophobic interactions with protease S1 pockets, while N-methylation prevents intermolecular hydrogen bonding that might diminish target affinity [1] [6]. The chloro substituent also increases steric and electronic complementarity with plasmin's catalytic pocket, contributing to sub-μM inhibition [9].

Table 2: Key Non-Proteinogenic Residues

ResiduePositionStructural FeaturesFunctional Role
Ahp³3β-amino acid; cyclic hydroxamic acid analogHydrogen-bond donor/acceptor; conformational lock
3-Cl-N-Me-Tyr⁵5Halogenated aromatic; N-methylated amideEnhanced hydrophobic fit; protease specificity

Post-Translational Modifications and Side-Chain Functionalization

Micropeptin 478A undergoes three enzymatically catalyzed modifications that fine-tune its target interactions:

  • N-Methylation: The tyrosine residue at position 5 exhibits N-methylation of its amide nitrogen, reducing the polarity of the peptide backbone and enhancing membrane permeability. This modification is catalyzed by an N-methyltransferase domain within the non-ribosomal peptide synthetase (NRPS) assembly line [6].
  • Aromatic Halogenation: Regioselective chlorination at the meta position of Tyr⁵'s phenolic ring is mediated by a flavin-dependent halogenase. This modification increases both hydrophobic surface area and electronic density, enhancing complementary binding with plasmin's catalytic pocket [3] [6]. Comparative studies show non-chlorinated analogs exhibit 10-20-fold reduced plasmin inhibition [6].
  • O-Sulfation: The threonine side-chain at position 1 bears a sulfate ester (–OSO₃H) group, introduced post-assembly by a sulfotransferase. This highly acidic modification contributes crucial electrostatic interactions with basic residues (Arg/Lys) in plasmin's substrate-binding cleft, explaining its 0.1 μg/mL (≈100 nM) IC₅₀ against this target [1] [9]. The sulfation differentiates Micropeptin 478A from simpler micropeptins lacking this anionic group.

Structural Elucidation via NMR and High-Resolution Mass Spectrometry

The complete structural assignment of Micropeptin 478A was achieved through integrated spectroscopic techniques:

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI)-HRMS established the molecular formula as C₄₀H₆₂ClN₉O₁₅S (exact mass 975.3775 Da), consistent with the presence of chlorine and sulfur atoms [5] [9]. Tandem MS/MS fragmentation revealed signature ions including m/z 243 [Ahp + Phe + H – H₂O]⁺ and m/z 215 [Ahp + Phe + H – CO – H₂O]⁺, confirming the cyclic core composition [6]. The sulfate group generated characteristic neutral losses of 80 Da (SO₃) and 98 Da (H₂SO₄) [1].
  • Multidimensional NMR: Extensive 2D NMR studies (¹H-¹H COSY, TOCSY, HSQC, HMBC) in methanol-d₄ solved the compound's conformation [3] [5]. Key correlations included:
  • HMBC cross-peaks between Thr¹ Hγ and Ile⁶ carbonyl carbon confirming the lactone bridge
  • ROE correlations between Tyr⁵ aromatic protons and Ile⁴ aliphatic side chains defining spatial proximity
  • ³J coupling constants indicating trans-amide bonds throughout except at N-Me-Tyr⁵
  • Distinctive downfield shift of Thr¹ Hγ (δ 5.21 ppm) confirming sulfation [5]The combined data established the complete relative configuration, with all chiral centers matching L-amino acids except D-allo-Ile⁶ [3].

Table 3: Key NMR Assignments for Micropeptin 478A

Atom/Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Correlations
Thr1 Hγ5.2172.8HMBC to C=O (Ile6); ROE to Arg2 Hα
Ahp3 NH8.32-TOCSY to Ahp H-4, H-5
3-Cl-N-Me-Tyr5 N-CH₃3.1229.7HMBC to C=O (Ile4) & Cα (Tyr5)
3-Cl-Tyr5 aromatic H-2,67.14131.2ROE to Ile4 Hβ; HMBC to Cl (35.2)
Ile6 Hα4.8957.6COSY to Hβ; HMBC to Thr1 C=O (lactone carbonyl)

Comparative Analysis with Other Micropeptin Analogs

Micropeptin 478A belongs to a diverse family of >90 cyanopeptolin-type protease inhibitors produced by Microcystis and related cyanobacteria [6]. Structural comparisons reveal key variations influencing bioactivity:

  • Residue 2 Specificity: Micropeptin 478A contains arginine at position 2, which engages plasmin through ionic interactions with its sulfate group. Analogs like Micropeptin 478-B replace Arg² with lysine, reducing plasmin affinity due to weaker electrostatic complementarity (IC₅₀ 0.23 μg/mL vs. 0.1 μg/mL for 478A) [5]. Non-basic residues (e.g., Thr in HU1069) abolish plasmin inhibition entirely [3].
  • Halogenation Patterns: The 3-chloro-Tyr⁵ in Micropeptin 478A contrasts with brominated (e.g., Kempopeptin B) or non-halogenated (e.g., Micropeptin SD944) variants. Dehalogenation reduces plasmin inhibition 10-fold, while bromination slightly enhances hydrophobic binding but reduces solubility [6].
  • Side-Chain Modifications: The Thr¹ O-sulfate group distinguishes Micropeptin 478A from >80% of micropeptins. Non-sulfated analogs (e.g., Micropeptin HU895) exhibit shifted specificity toward trypsin/chymotrypsin rather than plasmin [3] [6].
  • Macrocycle Size: While most micropeptins share the hexapeptide core, variations exist in cyclization topology. Somamides (e.g., Somamide B) exhibit pentapeptide cores with reduced conformational rigidity, correlating with weaker protease inhibition [6].

Table 4: Comparative Structural Features of Micropeptin Analogs

Analog NameResidue 2Residue 5 ModificationThr1 ModificationPrimary BioactivityIC₅₀ (Target)
Micropeptin 478AArg3-Cl, N-MeO-SulfatePlasmin inhibition0.1 μg/mL [1]
Micropeptin 478-BLys3-Cl, N-MeO-SulfatePlasmin inhibition0.23 μg/mL [5]
Micropeptin HU1069Thr3-Cl, N-MeUnmodifiedChymotrypsin inhibition2.8 μM [3]
Micropeptin SD944ArgUnmodified Tyr, N-MeO-SulfateWeak trypsin inhibition>5 μg/mL [6]
Kempopeptin BArg3-Br, N-MeO-AcetylThrombin inhibition1.7 μM [6]

These structural comparisons demonstrate how specific modifications—particularly at residues 2 and 5 and the Thr¹ side chain—enable functional diversification within the micropeptin family while maintaining the conserved Ahp-containing scaffold essential for protease binding [6]. The precise combination of Arg², 3-Cl-Tyr⁵, and O-sulfation renders Micropeptin 478A uniquely potent against plasmin compared to its structural analogs.

Properties

CAS Number

186368-49-0

Product Name

Micropeptin 478A

IUPAC Name

[(2R)-3-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2,8-bis[(2S)-butan-2-yl]-5-[(3-chloro-4-hydroxyphenyl)methyl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate

Molecular Formula

C40H62ClN9O15S

Molecular Weight

976.49

InChI

InChI=1S/C40H62ClN9O15S/c1-7-19(3)30-39(60)65-21(5)31(48-35(56)28(52)18-64-66(61,62)63)36(57)45-24(10-9-15-44-40(42)43)33(54)46-25-12-14-29(53)50(37(25)58)32(20(4)8-2)38(59)49(6)26(34(55)47-30)17-22-11-13-27(51)23(41)16-22/h11,13,16,19-21,24-26,28-32,51-53H,7-10,12,14-15,17-18H2,1-6H3,(H,45,57)(H,46,54)(H,47,55)(H,48,56)(H4,42,43,44)(H,61,62,63)/t19-,20-,21+,24-,25-,26-,28+,29+,30-,31-,32-/m0/s1

InChI Key

XQAUOXBHKXOGBQ-HWXQPLKUSA-N

SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC(=C(C=C3)O)Cl)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)O)C

Solubility

Soluble in DMSO

Synonyms

Micropeptin 478A; Micropeptin 478 A; Micropeptin 478-A;

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